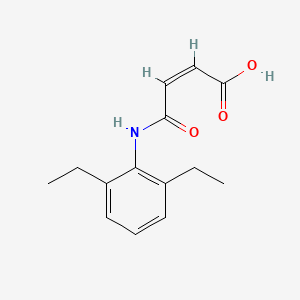
N-(2,6-Diethylphenyl)maleamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Diethylphenyl)maleamic acid is an organic compound that belongs to the class of maleamic acids It is characterized by the presence of a maleamic acid moiety attached to a 2,6-diethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
N-(2,6-Diethylphenyl)maleamic acid can be synthesized through the reaction of maleic anhydride with 2,6-diethylaniline. The reaction typically involves the following steps:
- Dissolving maleic anhydride in an appropriate solvent such as tetrahydrofuran (THF).
- Adding 2,6-diethylaniline to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
化学反应分析
Types of Reactions
N-(2,6-Diethylphenyl)maleamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding maleic acid derivatives.
Reduction: Reduction reactions can convert the maleamic acid moiety to maleimide derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Maleic acid derivatives.
Reduction: Maleimide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
N-(2,6-Diethylphenyl)maleamic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of N-(2,6-Diethylphenyl)maleamic acid involves its interaction with specific molecular targets. The compound can form reversible covalent bonds with proteins and enzymes, leading to inhibition or modulation of their activity. The presence of the carboxylic acid group in the maleamic acid moiety allows for interactions with various biological molecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
- N-phenylmaleamic acid
- N-(o-chlorophenyl)maleamic acid
- N-(3-chloro-4-methylphenyl)maleamic acid
Uniqueness
N-(2,6-Diethylphenyl)maleamic acid is unique due to the presence of the 2,6-diethylphenyl group, which imparts distinct steric and electronic properties. This makes it different from other maleamic acids and can influence its reactivity and interactions with other molecules.
属性
分子式 |
C14H17NO3 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC 名称 |
(Z)-4-(2,6-diethylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H17NO3/c1-3-10-6-5-7-11(4-2)14(10)15-12(16)8-9-13(17)18/h5-9H,3-4H2,1-2H3,(H,15,16)(H,17,18)/b9-8- |
InChI 键 |
HPUZNWHASPOJPF-HJWRWDBZSA-N |
手性 SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)/C=C\C(=O)O |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















